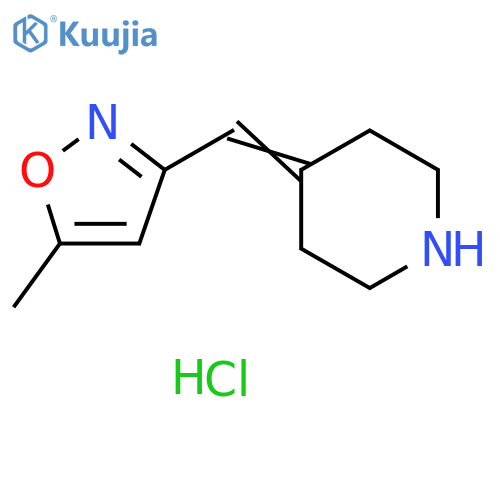Cas no 1394042-22-8 (4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride)

1394042-22-8 structure
商品名:4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride
4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride
- 4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride
-
- インチ: 1S/C10H14N2O.ClH/c1-8-6-10(12-13-8)7-9-2-4-11-5-3-9;/h6-7,11H,2-5H2,1H3;1H
- InChIKey: BPBUZIOWNJKOEI-UHFFFAOYSA-N
- ほほえんだ: C(=C1CCNCC1)C1C=C(C)ON=1.Cl
4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM413537-1g |
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |
1394042-22-8 | 95%+ | 1g |
$1660 | 2023-03-27 | |
| Enamine | EN300-110011-10.0g |
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |
1394042-22-8 | 95% | 10g |
$7927.0 | 2023-06-10 | |
| Chemenu | CM413537-100mg |
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |
1394042-22-8 | 95%+ | 100mg |
$593 | 2023-03-27 | |
| Chemenu | CM413537-250mg |
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |
1394042-22-8 | 95%+ | 250mg |
$837 | 2023-03-27 | |
| Chemenu | CM413537-500mg |
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |
1394042-22-8 | 95%+ | 500mg |
$1303 | 2023-03-27 | |
| Enamine | EN300-110011-1g |
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |
1394042-22-8 | 95% | 1g |
$1844.0 | 2023-10-27 | |
| A2B Chem LLC | AV46596-100mg |
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |
1394042-22-8 | 95% | 100mg |
$708.00 | 2024-04-20 | |
| Enamine | EN300-110011-5g |
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |
1394042-22-8 | 95% | 5g |
$5345.0 | 2023-10-27 | |
| 1PlusChem | 1P01A0XW-100mg |
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |
1394042-22-8 | 95% | 100mg |
$846.00 | 2025-03-04 | |
| Aaron | AR01A168-500mg |
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |
1394042-22-8 | 95% | 500mg |
$2001.00 | 2025-02-08 |
4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride 関連文献
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
1394042-22-8 (4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride) 関連製品
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
